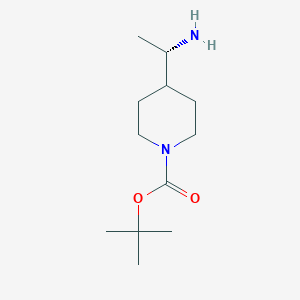
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
-(S)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, also known as (S)-Boc-NEP, is an organic compound that has been studied for its potential use in pharmaceuticals and laboratory experiments. It is a chiral molecule, meaning that it can exist in two different forms, each of which has different properties and effects. This compound has been studied for its potential to be used in drug synthesis, as well as its ability to act as a catalyst in certain reactions. In addition, (S)-Boc-NEP has been studied for its potential to act as a ligand in coordination complexes.
Applications De Recherche Scientifique
Synthetic Intermediate for Biologically Active Compounds
- (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of this compound, has been synthesized and identified as an integral intermediate in the creation of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
Role in Synthesizing Vandetanib Intermediate
- Another significant application is its use in synthesizing tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for treating certain types of cancer (Wang et al., 2015).
Crystal Structure Analysis
- Detailed crystal structure analysis of derivatives of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate has been conducted, providing insights into their molecular packing and hydrogen bonding, which is crucial for understanding their chemical properties and potential applications in drug design (Didierjean et al., 2004).
Development of Piperidine Derivatives
- This compound has been utilized in the development of various piperidine derivatives, which are promising synthons for the preparation of diverse piperidine derivatives. These derivatives have potential applications in pharmaceuticals and other areas of chemical research (Moskalenko & Boev, 2014).
Intermediate for Small Molecule Anticancer Drugs
- It also serves as an intermediate for small molecule anticancer drugs. A study has demonstrated a rapid and high-yield synthetic method for producing derivatives, highlighting its significance in anticancer drug development (Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

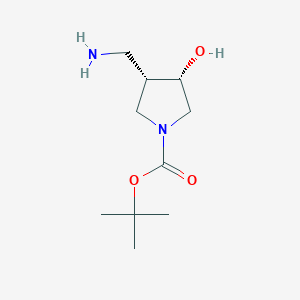
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)

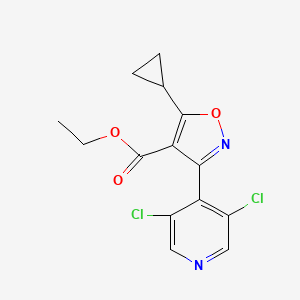
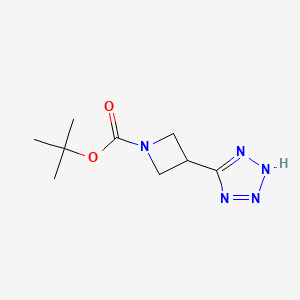
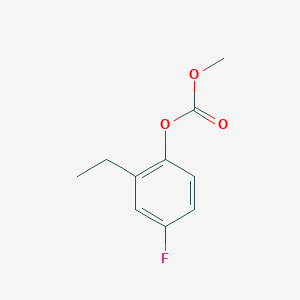
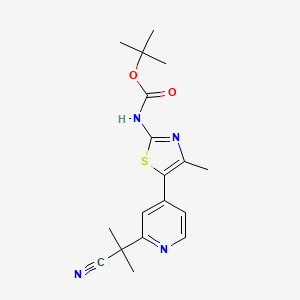
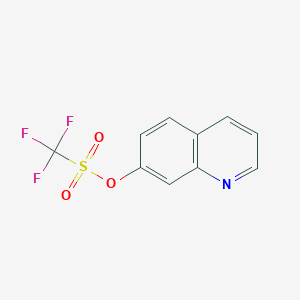
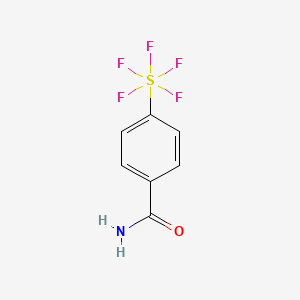
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
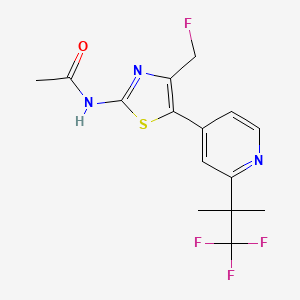
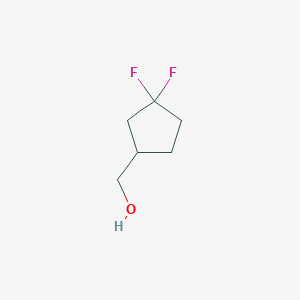
![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)